

An In-depth Technical Guide to the Natural Producers of 3-Hydroxypropionic Acid

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Compound Name: 3-Hydroxypropionic acid

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Introduction

3-Hydroxypropionic acid (3-HP) is a versatile platform chemical with significant potential in the production of biodegradable polymers, acrylic acid, and other valuable chemicals. As the demand for sustainable and bio-based manufacturing processes grows, there is increasing interest in the natural production of 3-HP by microorganisms. This technical guide provides a comprehensive overview of the primary natural producers of 3-HP, their metabolic pathways, and the methodologies for their cultivation and the quantification of 3-HP.

Natural Producers of 3-Hydroxypropionic Acid

Several microorganisms have been identified as natural producers of 3-HP, primarily from glycerol. The most well-studied of these are bacteria, with *Lactobacillus reuteri* and *Klebsiella pneumoniae* being prominent examples. While some fungi and other bacteria may produce 3-HP as a metabolic intermediate, significant accumulation is less common. There is currently limited evidence for the natural production of 3-HP in plants.

Key Microbial Producers

- Lactobacillus reuteri:** This bacterium is a well-documented natural producer of 3-HP from glycerol. It possesses the necessary metabolic machinery, specifically the propanediol-utilization (pdu) operon, to convert glycerol into 3-HP.^{[1][2][3][4][5]} *L. reuteri* is also capable

of producing the essential cofactor, coenzyme B12, which is required for the initial step of glycerol conversion.[1]

- *Klebsiella pneumoniae*: This bacterium is another significant natural producer of 3-HP from glycerol.[6][7][8][9][10] Like *L. reuteri*, *K. pneumoniae* can synthesize its own coenzyme B12, making it an attractive candidate for industrial production without the need for expensive supplementation.[6][11]
- *Chloroflexus aurantiacus*: This photoheterotrophic bacterium utilizes a unique carbon fixation pathway, the 3-hydroxypropionate bicycle, where 3-HP is a key intermediate. While not a producer in the context of fermentation from sugars or glycerol, its metabolic pathways have been a source of inspiration for metabolic engineering efforts.

Metabolic Pathways for 3-Hydroxypropionic Acid Production

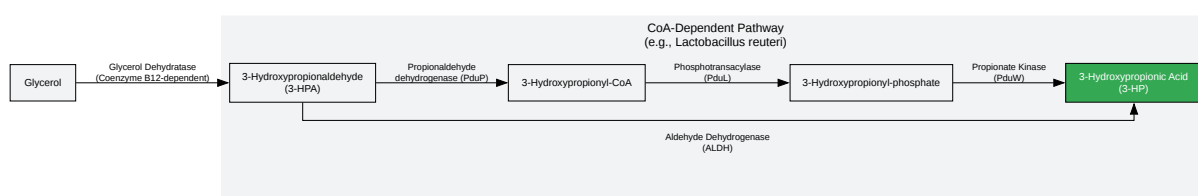
The natural production of 3-HP in microorganisms primarily occurs through the conversion of glycerol via two main pathways: the coenzyme A (CoA)-dependent pathway and the CoA-independent pathway.

Glycerol-Dependent Pathways

Both pathways share the initial conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.

- **CoA-Dependent Pathway**: This pathway, prominently found in *Lactobacillus reuteri*, involves the conversion of 3-HPA to 3-HP through a series of CoA-activated intermediates.[1][2] The key enzymes in this pathway are:
 - **Propionaldehyde dehydrogenase (PduP)**: Converts 3-HPA to 3-hydroxypropionyl-CoA.
 - **Phosphotransacylase (PduL)**: Converts 3-hydroxypropionyl-CoA to 3-hydroxypropionyl-phosphate.
 - **Propionate kinase (PduW)**: Converts 3-hydroxypropionyl-phosphate to 3-HP.

- **CoA-Independent Pathway:** In this pathway, 3-HPA is directly oxidized to 3-HP by an aldehyde dehydrogenase (ALDH). This pathway is a focus of metabolic engineering in organisms like *Klebsiella pneumoniae*.^{[7][9]}



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Caption: Metabolic pathways for the conversion of glycerol to 3-HP.

Quantitative Data on 3-HP Production

The following tables summarize the quantitative data on 3-HP production by natural and engineered microbial producers.

Table 1: 3-HP Production in Wild-Type and Engineered *Lactobacillus reuteri*

Strain	Substrate	Cultivation Mode	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Wild-type	Biodiesel-derived glycerol	Fed-batch	14	-	0.25	Dishisha et al., 2015 ^[1]
RPRB3007 (engineered)	Glycerol	Resting cells	-	-	0.179	Dishisha et al., 2014 ^[3]

Table 2: 3-HP Production in Wild-Type and Engineered *Klebsiella pneumoniae*

Strain	Substrate	Cultivation Mode	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Δ dhaT Δ yqhD (engineered)	Glycerol	Fed-batch	>28	>0.4	~0.58	Kwon et al., 2013[11]
Engineered	Glycerol	Fed-batch	83.8	0.52	1.16	Li et al., 2016[12]
JJQ02 (engineered)	Glycerol	Fed-batch (5-L)	61.9	0.58 (mol/mol)	1.63	Jiang et al., 2018[13]
JJQ02 (engineered)	Glycerol	Fed-batch (300-L)	54.5	0.43 (mol/mol)	1.07	Jiang et al., 2018[13]

Experimental Protocols

Cultivation of Microbial Producers

1. Cultivation of *Lactobacillus reuteri* for 3-HP Production:

A two-step process is often employed for 3-HP production with *L. reuteri*. [14][15]

- Step 1: Cell Growth:
 - Medium: A modified cultivation medium containing (per liter): 40.0 g yeast extract, 3.0 g dipotassium hydrogen phosphate, 3.0 g sodium acetate, 2.0 g ammonium citrate, 0.5 g magnesium sulfate, and 0.05 g manganese sulfate. The carbon source, such as 40.0 g/L lactose, is sterilized separately and added before inoculation.
 - Inoculum: A 10% (v/v) inoculum from an overnight culture is used.

- Conditions: The culture is incubated at 37°C with an initial pH of 6.5. Static incubation is often used to create microaerophilic conditions.
- Step 2: Glycerol Bioconversion:
 - Cell Preparation: Cells from the growth phase are harvested by centrifugation and washed.
 - Reaction Mixture: The resting cells are resuspended in a glycerol solution (e.g., 200-400 mM).
 - Conditions: The bioconversion is typically carried out at a controlled temperature (e.g., 30°C) and pH. A fed-batch strategy for glycerol addition is often used to avoid the accumulation of the toxic intermediate 3-HPA.

2. Cultivation of *Klebsiella pneumoniae* for 3-HP Production:

- Medium: A defined medium is typically used, containing a carbon source (e.g., glycerol), a nitrogen source, salts, and trace elements.
- Inoculum: An overnight culture is used to inoculate the main production culture.
- Conditions: Fermentation is carried out in a bioreactor with controlled pH (around 7.0), temperature, and aeration. Microaerobic conditions are often optimal for 3-HP production. [\[12\]](#) A fed-batch strategy is commonly employed to maintain a sufficient glycerol concentration and achieve high cell densities and 3-HP titers.

Quantification of 3-Hydroxypropionic Acid

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of 3-HP in fermentation broth.

1. Sample Preparation:

- Centrifuge the fermentation sample to remove cells.
- Filter the supernatant through a 0.22 µm syringe filter.

- Dilute the sample with the mobile phase to a concentration within the calibration range.

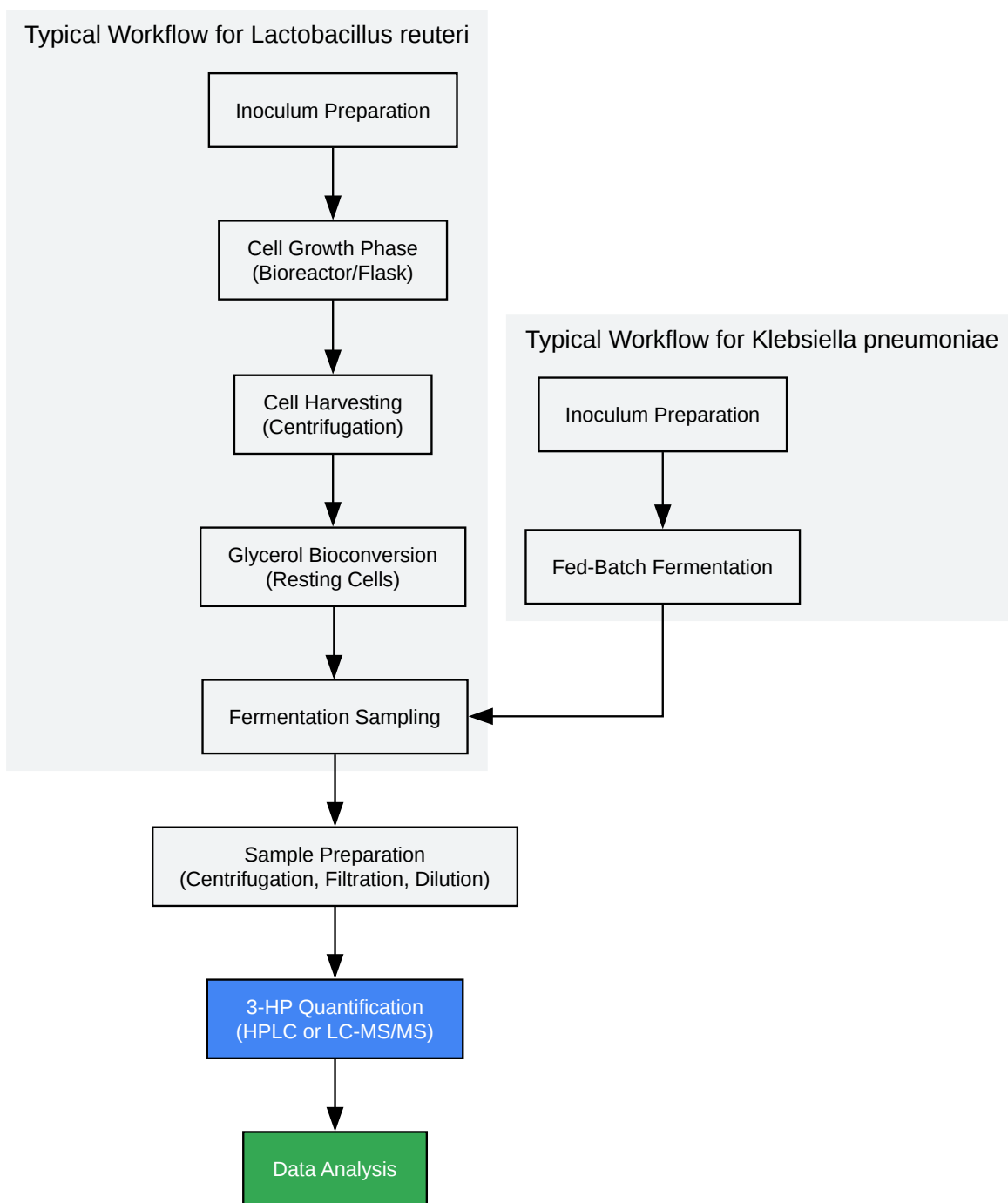
2. HPLC Analysis (Reversed-Phase):

- Column: A C18 column is typically used.
- Mobile Phase: An isocratic mobile phase of dilute acid (e.g., 0.01 N H₂SO₄ or dilute phosphoric acid) in water is common. The acidic mobile phase ensures that 3-HP is in its protonated form for better retention.
- Flow Rate: A flow rate of around 0.5-1.0 mL/min is typical.
- Detection: UV detection at a low wavelength (e.g., 210 nm) is used.
- Quantification: A calibration curve is generated using standards of known 3-HP concentrations.

3. LC-MS/MS for Enhanced Specificity:

For complex matrices or low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity.^{[16][17]}

- Sample Preparation: Similar to HPLC, but may involve a derivatization step to improve ionization efficiency.
- Chromatography: Reversed-phase or HILIC chromatography can be used.
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for specific quantification.



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Caption: General experimental workflow for 3-HP production and analysis.

Conclusion

The natural production of **3-hydroxypropionic acid** by microorganisms, particularly *Lactobacillus reuteri* and *Klebsiella pneumoniae*, presents a promising avenue for the sustainable manufacturing of this valuable platform chemical. Understanding the underlying metabolic pathways and optimizing cultivation and bioconversion processes are key to unlocking the full potential of these microbial cell factories. Continued research, including metabolic engineering and process optimization, will be crucial for achieving economically viable industrial-scale production of 3-HP from renewable feedstocks.

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